

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

molecular structure and weight

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Compound of Interest

Compound Name:	(S)-2-(3,4,5- Trimethoxyphenyl)butanoic acid
Cat. No.:	B070762

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An In-depth Technical Guide to (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

This technical guide provides a comprehensive overview of **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid**, including its molecular structure, physicochemical properties, potential synthetic routes, and plausible biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid. The core structure consists of a butanoic acid backbone substituted at the alpha-position (carbon-2) with a 3,4,5-trimethoxyphenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Physicochemical Data

The key physicochemical properties of **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** are summarized in the table below.

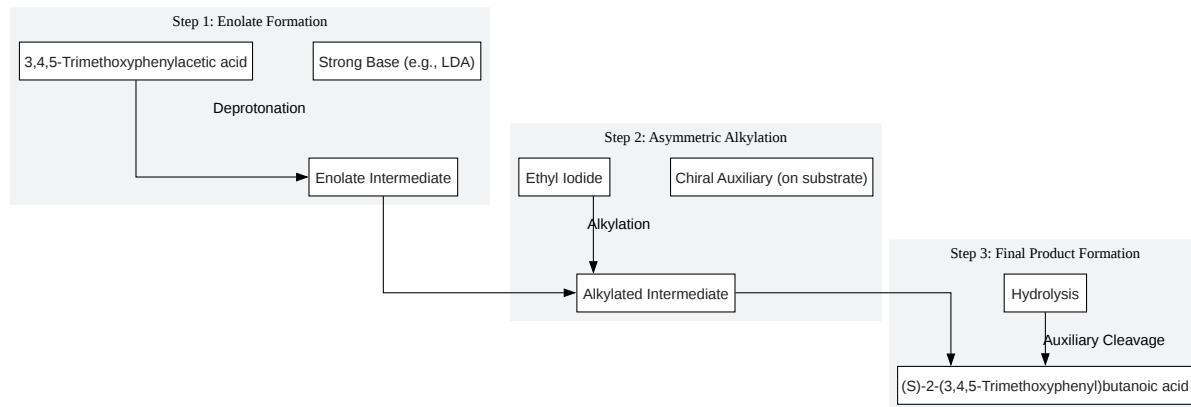
Property	Value	Reference
CAS Number	195202-08-5	[1] [2] [3]
Molecular Formula	C13H18O5	[1] [2] [3] [4]
Molecular Weight	254.28 g/mol	[1] [2] [3] [5]
IUPAC Name	(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid	[1]
Canonical SMILES	CCC(C1=CC(=C(C(=C1)OC)O)C)C(=O)O	[4]
InChI Key	WBULUDGUWZFLMO-VIFPVBQESA-N	[1] [4]
Physical Form	Solid	[1]
Boiling Point	378.9 °C at 760 mmHg	[1] [5]
pKa (Predicted)	4.28 ± 0.14	[4]
Purity	Typically available at 97%	[1] [2]

Synthesis and Experimental Protocols

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is primarily utilized as a building block in various chemical syntheses.[\[2\]](#) While specific, detailed experimental protocols for its asymmetric synthesis are not extensively documented in the public domain, a plausible synthetic pathway can be inferred from standard organic chemistry principles and synthesis routes for related racemic compounds.

Postulated Synthetic Workflow

A common method for synthesizing 2-arylalkanoic acids involves the alkylation of a phenylacetic acid derivative. The synthesis could start from the commercially available 3,4,5-trimethoxyphenylacetic acid. The process would involve deprotonation to form an enolate, followed by alkylation with an ethylating agent. To achieve the specific (S)-enantiomer, an asymmetric synthesis approach, such as using a chiral auxiliary, would be necessary.



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Caption: Postulated workflow for the asymmetric synthesis of the target compound.

General Experimental Protocol (Hypothetical)

- Preparation of Chiral Substrate: Couple 3,4,5-trimethoxyphenylacetic acid to a suitable chiral auxiliary (e.g., a chiral oxazolidinone) using standard peptide coupling reagents.
- Deprotonation: Dissolve the resulting chiral amide in a dry aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the corresponding enolate.
- Asymmetric Alkylation: Add ethyl iodide to the enolate intermediate in the presence of a chiral auxiliary (e.g., a chiral oxazolidinone) to form the alkylated intermediate.
- Final Product Formation: Perform hydrolysis and auxiliary cleavage on the alkylated intermediate to yield the final product: (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid.

- **Alkylation:** To the enolate solution, add ethyl iodide and allow the reaction to proceed at low temperature, gradually warming to room temperature. The chiral auxiliary directs the ethyl group to one face of the enolate, leading to a diastereoselective product.
- **Purification:** Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the diastereomeric product using column chromatography.
- **Auxiliary Cleavage:** Cleave the chiral auxiliary from the alkylated product via hydrolysis (e.g., using lithium hydroxide) to yield the final **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid**.
- **Final Purification:** Purify the final product by recrystallization or column chromatography to achieve high enantiomeric purity.

Note: This protocol is a generalized representation. Optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Potential Biological Significance and Signaling Pathways

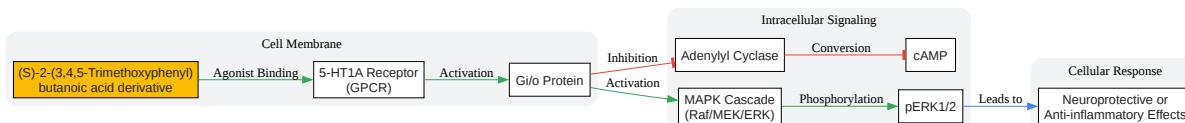
While direct biological studies on **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** are limited, the broader class of 3,4,5-trimethoxyphenyl derivatives has demonstrated significant pharmacological activities. The racemic mixture, **(R/S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid**, has been noted for its potential anti-inflammatory and neuroprotective effects, with investigations into its use for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.^[5]

Structurally related compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid, have been shown to possess antinarcotic properties by acting as agonists for the serotonin 5-HT(1A) receptor.^[6] This agonism leads to an increase in the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.^[6]

Hypothetical Signaling Pathway

Based on the activity of related compounds, it is plausible that **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid** or its derivatives could interact with G-protein coupled

receptors like the 5-HT(1A) receptor. The diagram below illustrates this hypothetical signaling cascade.



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Caption: Hypothetical signaling pathway initiated by a derivative of the title compound.

This guide provides a foundational understanding of **(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid**. Further experimental validation is required to confirm the proposed synthetic routes and to fully elucidate its biological activity and mechanism of action.

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